3-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
5-(3-CHLOROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE is a complex organic compound that belongs to the class of triazinoindole derivatives. . The structure of this compound includes a chlorophenyl group, a furaldehyde moiety, and a triazinoindole core, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 5-(3-CHLOROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE typically involves multiple steps, starting from readily available starting materials. . Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furaldehyde moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-CHLOROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cancer cell proliferation and induction of apoptosis through mitochondrial pathways . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar compounds to 5-(3-CHLOROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE include other triazinoindole derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL: Known for its potential as an anticancer agent.
Indole derivatives: Broad range of biological activities including antiviral, anti-inflammatory, and anticancer properties. The uniqueness of 5-(3-CHLOROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE lies in its specific combination of functional groups and its potential for targeted biological applications.
Properties
Molecular Formula |
C22H17ClN6O |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C22H17ClN6O/c1-2-13-6-8-18-17(10-13)20-21(25-18)26-22(29-27-20)28-24-12-16-7-9-19(30-16)14-4-3-5-15(23)11-14/h3-12H,2H2,1H3,(H2,25,26,28,29)/b24-12+ |
InChI Key |
XRGTVUHBCUIRFN-WYMPLXKRSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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